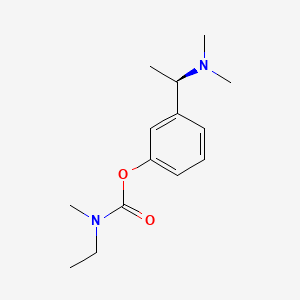
1-(2-Phenylethyl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Phenylethyl)pyridin-1-ium bromide” is a chemical compound with the molecular formula C13H14BrN . It is also known by other names such as “1-phenethyl-pyridinium bromide” and "1-Phenaethyl-pyridinium,Bromid" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via oxidative C–C bond cleavage has been described . This protocol facilitates the oxidative cleavage of a C–C bond followed by the formation of a new C–N/C–O bond in the presence of K2CO3 .Wissenschaftliche Forschungsanwendungen
Tautomeric Studies
1-(2-Oxo-2-phenylethyl)pyridin-1-ium bromide has been studied for its tautomeric equilibria in solutions. Research revealed that these compounds, when dissolved in DMSO, predominantly exhibit keto forms. The study emphasized the minimal impact of intramolecular hydrogen bonds and π electron delocalization on the stability of tautomeric forms (Gawinecki et al., 2009).
Catalytic Properties in Ruthenium Complexes
1-Methyl-3-(2-((pyridin-2-ylmethylene)amino)ethyl)-1H-imidazol-3-ium bromide, a related compound, has been used as a precursor for N-heterocyclic carbene NNC-pincer ligands. These ligands, when coordinated with ruthenium, have shown significant catalytic activity in the reduction of ketones and aldehydes (Mejuto et al., 2015).
Antitumor Activity
Compounds like 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which include the 1-phenylethylpyridine structure, have shown promising antitumor activity. The stereochemistry of these compounds significantly affects their inhibitory action on PI3Kα kinase, a key enzyme involved in cancer cell proliferation (Zhou et al., 2015).
Green Synthesis Methods
The compound has been used in the green synthesis of dihydrofuropyrido[2,3-d]pyrimidines. This synthesis avoids the need for chromatography and recrystallization, streamlining the production of these potentially useful compounds (Ahadi et al., 2014).
Characterization in Organic Salts
Studies have been conducted on organic salts like 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide, which share similarities with the compound . These studies focus on their synthesis, structural characterization, and reactivity, highlighting their potential in pharmacological applications (Faizi et al., 2018).
Ionic Liquids and Reaction Stability
The stability and reactivity of compounds like 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate in ionic liquids have been explored. This research provides insights into the chemical behavior of related pyridinium compounds in various solvents (Velázquez et al., 2010).
Inclusion Complex Formation
Research on the inclusion complex formation of amino acid-based ionic liquids (AAILs), similar in structure to 1-(2-Phenylethyl)pyridin-1-ium bromide, with β-cyclodextrin, suggests potential pharmaceutical applications (Banjare et al., 2020).
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)pyridin-1-ium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N.BrH/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;/h1-8,10-11H,9,12H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGUKMIWGIQSJB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC[N+]2=CC=CC=C2.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564847 |
Source


|
| Record name | 1-(2-Phenylethyl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)pyridin-1-ium bromide | |
CAS RN |
6324-18-1 |
Source


|
| Record name | NSC29109 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Phenylethyl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



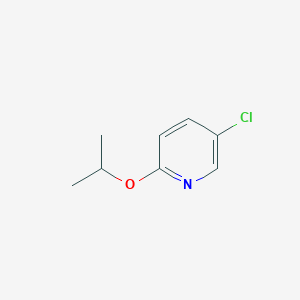
![7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354820.png)
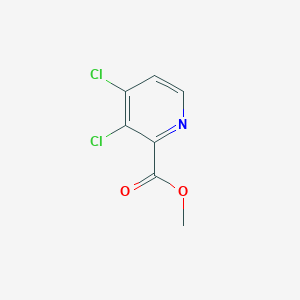
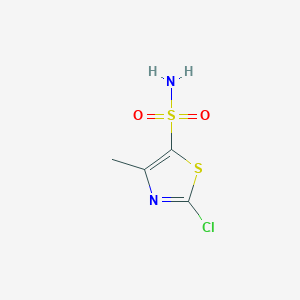

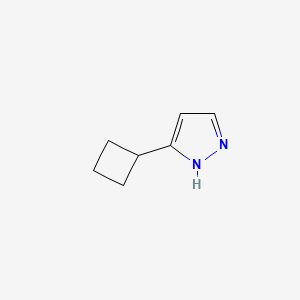

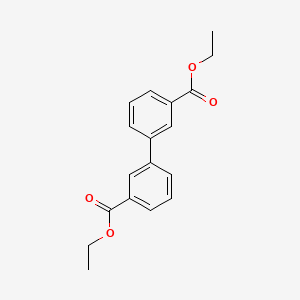
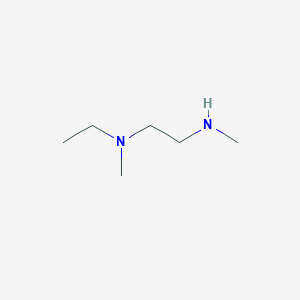
![2-[(Pyridin-2-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1354844.png)
